![molecular formula C11H13N3 B1453617 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1184546-75-5](/img/structure/B1453617.png)
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1184546-75-5 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline .
Molecular Structure Analysis
The InChI code for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is 1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis , particularly in the preparation of tris(pyrazolyl)methane (Tpm) ligands . These ligands are valuable in creating complex molecules due to their ability to bind to various metals, which can be used in catalysis and biomedical chemistry. For example, Tpm ligands have been explored for their potential in treating colon cancer .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline have shown promising antileishmanial and antimalarial activities . They have been synthesized and tested against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing significant potential as pharmacophores for developing new treatments for these diseases .
Ligand Efficiency in Metal Complexes
The compound serves as a ligand that can improve the efficiency of metal complexes in various chemical reactions. This is particularly relevant in the field of catalysis , where the compound’s ability to form stable complexes with metals can enhance the catalytic properties of these metals .
Crystallography and Polymorphism
In crystallography , 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is used to study polymorphism, which is the occurrence of different crystal forms . This research is crucial for understanding the physical properties of materials and can lead to the development of new materials with desired characteristics.
Density Functional Theory (DFT) Calculations
The compound is also used in computational chemistry , specifically in DFT calculations, to predict the energetics of molecular structures . These calculations are essential for understanding the stability and reactivity of molecules, which has implications in material science and drug design.
Pharmacological Effects
Lastly, pyrazole derivatives are known for their diverse pharmacological effects , including anti-inflammatory, analgesic, vasodilator, antidepressant, and cytoprotective properties . They are also investigated for their potential in cancer treatment and combating obesity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” are not available in the retrieved data, pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include 5-methyl-2-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets to exert their effects
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have a significant impact on various biochemical pathways
Result of Action
It’s known that pyrazole-bearing compounds can have significant biological effects
properties
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHMUPTSIFQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.